9-SAHSA

描述

属性

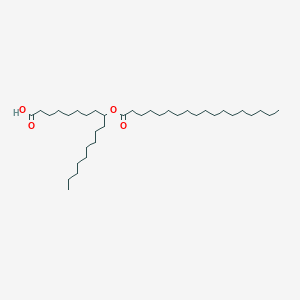

IUPAC Name |

9-octadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-25-29-33-36(39)40-34(30-26-22-19-10-8-6-4-2)31-27-23-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJLCZWOOVLQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275248 | |

| Record name | 9-[(1-Oxooctadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(18:0/9-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1895916-79-6 | |

| Record name | 9-[(1-Oxooctadecyl)oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1895916-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-[(1-Oxooctadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(18:0/9-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is 9-SAHSA and its biological function

An In-depth Technical Guide to 9-Stearoyl-9-Hydroxystearic Acid (9-SAHSA) and its Biological Function

Disclaimer: Scientific research on the specific biological functions of 9-Stearoyl-9-Hydroxystearic Acid (this compound) is limited. The vast majority of published studies focus on a closely related molecule, 9-Palmitoyl-9-Hydroxystearic Acid (9-PAHSA). This guide will provide a comprehensive overview of the broader class of lipids to which this compound belongs—Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)—using the extensively studied 9-PAHSA as the primary exemplar for biological functions, signaling pathways, and experimental methodologies. The precursor molecule, 9-Hydroxystearic Acid (9-HSA), will also be discussed.

Introduction to FAHFAs and this compound

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1] These molecules are formed by the esterification of a fatty acid to a hydroxy fatty acid. This compound is a specific FAHFA where stearic acid is esterified to the 9th carbon of 9-hydroxystearic acid (9-HSA).[2] While several FAHFA families have been identified in mammalian tissues, levels of this compound in human circulation have been reported as below the limit of detection in some studies, suggesting it may be less abundant than other isomers like 9-PAHSA.[1][3]

The most studied FAHFA is 9-PAHSA, where palmitic acid is esterified to 9-HSA.[4] Research indicates that serum and adipose tissue levels of PAHSAs are reduced in insulin-resistant humans and correlate strongly with insulin (B600854) sensitivity.[1][5] Given the structural similarity, the biological activities of 9-PAHSA provide the most relevant insights into the potential functions of this compound.

Biological Functions of FAHFAs (Exemplified by 9-PAHSA)

The biological activities of FAHFAs are multifaceted, primarily revolving around metabolic regulation and immunomodulation.

Anti-Diabetic and Metabolic Effects

Oral administration or chronic treatment with 9-PAHSA has been shown to improve glucose tolerance and enhance insulin sensitivity in mouse models of insulin resistance.[1][4][5] The key metabolic functions include:

-

Enhanced Insulin Secretion: PAHSAs augment glucose-stimulated insulin secretion (GSIS) from pancreatic islets.[5]

-

Improved Glucose Uptake: In adipocytes, PAHSAs enhance insulin-stimulated glucose uptake.[6]

-

Hepatic Insulin Sensitivity: PAHSAs can enhance the ability of insulin to suppress endogenous glucose production in the liver.[7]

-

Adipocyte Browning: 9-PAHSA can induce the "browning" of white adipose tissue, a process associated with increased thermogenesis and energy expenditure, which can counteract obesity.[8][9]

Anti-Inflammatory Effects

FAHFAs exhibit significant anti-inflammatory properties across various models:

-

Cytokine Reduction: 9-PAHSA treatment reduces the secretion of pro-inflammatory cytokines, such as TNF-α and IL-1β, from macrophages.[10] It also suppresses the expression of IL-1β and IL-6 in macrophage cell lines stimulated with lipopolysaccharide (LPS).[3][11]

-

Inhibition of Immune Cell Activation: 9-PAHSA can inhibit the maturation of dendritic cells, key antigen-presenting cells in the immune system.[10]

-

Chemokine Receptor Antagonism: 9-PAHSA has been identified as an antagonist for several chemokine receptors, including CCR7, CCR9, CXCR4, and CXCR5, which may contribute to its immunomodulatory effects.[12] However, some studies suggest this anti-inflammatory potential is weak and occurs at high concentrations.[12][13]

Cardiovascular Effects

In diabetic (db/db) mice, administration of 9-PAHSA was found to ameliorate cardiovascular complications by promoting autophagic flux (a cellular cleaning process) and reducing myocardial hypertrophy (enlargement of the heart muscle).[14]

Signaling Pathways

FAHFAs, particularly 9-PAHSA, exert their effects through several key signaling pathways.

G-Protein Coupled Receptor 120 (GPR120)

GPR120 (also known as FFAR4) is a key receptor for long-chain fatty acids and is a primary target for 9-PAHSA.[8][15] Activation of GPR120 in adipocytes and immune cells initiates downstream signaling that mediates many of the observed biological effects.

-

Metabolic Regulation: In adipocytes, 9-PAHSA-mediated activation of GPR120 enhances insulin-stimulated glucose uptake.[6] This process involves the Gαq/11 subunit and subsequent activation of the PI3K/Akt pathway, leading to the translocation of the glucose transporter GLUT4 to the cell membrane.[15]

-

Anti-Inflammatory Signaling: GPR120 activation by 9-PAHSA can inhibit the pro-inflammatory NF-κB pathway.[8][9] This occurs through a β-arrestin-2-dependent mechanism that prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[6][9]

References

- 1. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequestration of 9-Hydroxystearic Acid in FAHFA (Fatty Acid Esters of Hydroxy Fatty Acids) as a Protective Mechanism for Colon Carcinoma Cells to Avoid Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 8. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 14. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Lipid Mediator 9-SAHSA: A Technical Overview of its Discovery and Biological Significance

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, endogenous presence, and biological functions of 9-hydroxy-stearic acid ester of stearic acid (9-SAHSA). As a member of the novel lipid class known as fatty acid esters of hydroxy fatty acids (FAHFAs), this compound has emerged as a molecule of significant interest for its roles in metabolic regulation and inflammation. This document details the key signaling pathways, summarizes quantitative data, and outlines the experimental methodologies crucial for its study.

Discovery of a Novel Lipid Class

The discovery of this compound is intrinsically linked to the broader identification of the FAHFA lipid family as endogenous mammalian signaling molecules. Initial research in the early 2010s identified these lipids in mice engineered to overexpress the glucose transporter GLUT4 specifically in their adipose tissue (AG4OX mice).[1][2] These mice exhibited enhanced glucose tolerance, and subsequent lipidomic analysis of their adipose tissue and serum revealed elevated levels of a novel class of lipids, which included this compound.[1] This discovery highlighted a previously unknown connection between adipose tissue function and the production of bioactive lipids with systemic effects.

Endogenous Presence and Physiological Correlations

Following their initial discovery, the presence of this compound and other FAHFA isomers has been confirmed in a variety of mammalian tissues and fluids.

Tissue Distribution: Studies in rats have detected this compound, along with other FAHFAs, in the lung, kidney, thymus, liver, and heart.[3] In humans, this compound is present in serum and white adipose tissue.[3][4]

Correlation with Metabolic Health: A significant body of research has established a strong correlation between FAHFA levels and metabolic health. Lower concentrations of PAHSAs (the family of FAHFAs to which this compound belongs, characterized by a palmitic acid esterified to a hydroxy stearic acid) in both serum and adipose tissue have been consistently associated with insulin (B600854) resistance in humans.[2][4][5][6] Conversely, higher levels of these lipids are linked to improved insulin sensitivity.[2]

Quantitative Data Summary

The following table summarizes the reported observations on this compound and related FAHFA levels in various biological contexts. It is important to note that absolute quantification of these lipids is challenging due to their low abundance and the presence of numerous isomers.

| Lipid Family/Isomer | Species | Tissue/Fluid | Condition | Observation | Reference |

| SAHSAs | Mouse (AG4OX) | Serum | Glucose Tolerant | Moderately Elevated | [1] |

| PAHSAs | Human | Adipose Tissue & Serum | Insulin Resistance | Reduced Levels | [2][4][5][6] |

| 9-PAHSA | Human | Serum | Type 2 Diabetes | Reduced Levels | [2] |

| Total PAHSAs | Human | Adipose Tissue | Insulin Resistance | Strong negative correlation with adipocyte hypertrophy | [5] |

| Total PAHSAs | Human | Adipose Tissue | Insulin Resistance | Strong positive correlation with GLUT4 protein levels | [5] |

Biosynthesis and Metabolism

The complete biosynthetic pathway for this compound and other FAHFAs is still under active investigation. However, current evidence suggests a multi-step process involving the generation of a hydroxy fatty acid and its subsequent esterification to another fatty acid.

A proposed pathway for the synthesis of related FAHFAs, such as 9-PAHSA, involves the following key steps:

-

Generation of the Hydroxy Fatty Acid: The synthesis of the 9-hydroxy stearic acid precursor is thought to be linked to the activity of antioxidant enzymes.[7]

-

Esterification: The ester bond between the hydroxyl group of 9-hydroxy stearic acid and the carboxyl group of stearic acid is formed. While the specific enzymes are not fully characterized, it is hypothesized that enzymes with transacylase activity, such as adipose triglyceride lipase (B570770) (ATGL), may be involved in the synthesis of FAHFAs in human adipocytes.[4]

The diagram below illustrates a putative biosynthesis pathway for FAHFAs.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods | MDPI [mdpi.com]

- 4. Specific FAHFAs predict worsening glucose tolerance in non-diabetic relatives of people with Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 9-Hydroxystearic Acid: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxystearic acid (9-HSA), a saturated hydroxy fatty acid, has garnered significant attention in the scientific community for its diverse biological activities, including its role as a histone deacetylase (HDAC) inhibitor and a signaling molecule through G protein-coupled receptors. This technical guide provides a comprehensive overview of the structure, synthesis, and known biological functions of 9-HSA. Detailed experimental protocols for its synthesis, spectroscopic data for its characterization, and a summary of its key biological effects are presented to serve as a valuable resource for researchers in the fields of chemistry, biology, and pharmacology.

Chemical Structure and Properties

9-Hydroxystearic acid, with the IUPAC name 9-hydroxyoctadecanoic acid, is a C18 saturated fatty acid containing a hydroxyl group at the ninth carbon position. Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | 9-hydroxyoctadecanoic acid | [1] |

| Synonyms | 9-HSA, 9-hydroxy Stearic Acid | [2] |

| CAS Number | 3384-24-5 | [2][3] |

| Molecular Formula | C18H36O3 | [3][4] |

| Molecular Weight | 300.5 g/mol | [2][3] |

| SMILES | CCCCCCCCCC(CCCCCCCC(=O)O)O | [1] |

| InChI | InChI=1S/C18H36O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | [2] |

| Physical Property | Value | Source |

| Melting Point | 74-75 °C | [5] |

| Boiling Point | 433.9±28.0 °C (Predicted) | [5] |

| Density | 0.944±0.06 g/cm3 (Predicted) | [5] |

| Solubility | Soluble in Chloroform | [2][5] |

Structure of 9-Hydroxystearic Acid

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-Hydroxystearic acid upregulates p21(WAF1) in HT29 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism and stereoselectivity of HDAC I inhibition by (R)-9-hydroxystearic acid in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Emerging Role of FAHFA Lipids in Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1] First identified in 2014, these lipids have garnered substantial attention for their therapeutic potential in a range of metabolic and inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the biological functions of FAHFAs, detailing their structure, biosynthesis, metabolism, and signaling pathways. We present a synthesis of current quantitative data, detailed experimental protocols for their analysis, and visual representations of their mechanisms of action to facilitate further research and drug development in this promising field.

Introduction to FAHFA Lipids

FAHFAs were first discovered in the adipose tissue of mice engineered to be resistant to diabetes.[3][4] These mice, overexpressing the glucose transporter GLUT4 in their fat cells, exhibited markedly elevated levels of a previously uncharacterized class of lipids.[3] Subsequent research revealed that these lipids, named FAHFAs, are also present in human tissues and that their levels are correlated with insulin (B600854) sensitivity.[3][5] Specifically, individuals with insulin resistance have lower levels of certain FAHFAs, such as palmitic acid esters of hydroxy stearic acid (PAHSAs), in their adipose tissue and serum, suggesting a potential role for these lipids in the pathophysiology of type 2 diabetes.[3][5][6][7]

FAHFAs are structurally unique, consisting of a fatty acid ester-linked to a hydroxy fatty acid.[8][9] This structure gives rise to a large number of potential isomers, with variations in both the fatty acid and hydroxy fatty acid chains, as well as the position of the ester linkage.[8][10] Different FAHFA families, such as PAHSAs, oleic acid esters of hydroxy stearic acid (OAHSAs), and docosahexaenoic acid-derived FAHFAs (DHAHLAs), have been identified and shown to possess distinct biological activities.[10][11][12]

The biological effects of FAHFAs are pleiotropic, impacting glucose metabolism, insulin sensitivity, and inflammation.[13][14][15] They have been shown to improve glucose tolerance, enhance insulin secretion, and increase insulin-stimulated glucose uptake in adipocytes.[1][13][16] Furthermore, FAHFAs exhibit potent anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.[2][17][18][19] These effects are mediated, at least in part, through the activation of G-protein coupled receptors (GPCRs), primarily GPR120 and GPR40.[3][14][16]

Structure and Nomenclature

FAHFAs are a class of lipids characterized by an ester bond between a fatty acid and a hydroxy fatty acid.[8][9] The general structure can be represented as R1-COO-R2, where R1-COOH is a fatty acid and HO-R2-COOH is a hydroxy fatty acid.

Nomenclature: The nomenclature for FAHFAs typically follows a shorthand indicating the fatty acid and the hydroxy fatty acid, along with the position of the ester linkage on the hydroxy fatty acid.[4][11] For example, 9-PAHSA denotes palmitic acid esterified to the 9-hydroxyl group of stearic acid.[20]

-

FAHFA Families: FAHFAs are categorized into families based on the specific fatty acid and hydroxy fatty acid components.[4][12] Common families include:

-

PAHSA: Palmitic acid esters of hydroxy stearic acid

-

OAHSA: Oleic acid esters of hydroxy stearic acid

-

POHSA: Palmitoleic acid esters of hydroxy stearic acid

-

SAHSA: Stearic acid esters of hydroxy stearic acid

-

DHAHLA: Docosahexaenoic acid esters of hydroxy linoleic acid

-

The diversity of FAHFAs is vast, with hundreds of potential isomers arising from different combinations of fatty acids, hydroxy fatty acids, and ester bond positions.[10]

Biosynthesis and Metabolism

The enzymatic pathways governing the synthesis and degradation of FAHFAs are areas of active investigation.

Biosynthesis: The primary enzyme identified in FAHFA biosynthesis is Adipose Triglyceride Lipase (ATGL).[14][21] ATGL acts as a transacylase, transferring a fatty acid from a triglyceride to a hydroxy fatty acid to form a FAHFA.[14][21] While other acyltransferases may be involved, ATGL is currently recognized as a key player in this process.[12][21] The biosynthesis is thought to occur primarily in adipose tissue, a major site of FAHFA production.[9]

Degradation: Several hydrolases have been identified that can break down FAHFAs into their constituent fatty acid and hydroxy fatty acid. These include:[5][8][20]

The activity of these enzymes regulates the levels of bioactive FAHFAs in tissues.[20]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AIG1 and ADTRP are Atypical Integral Membrane Hydrolases that Degrade Bioactive FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Effect of free fatty acids on insulin secretion, insulin sensitivity and incretin effect – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Branched fatty acid esters of hydroxy fatty acids (FAHFA) - FGU [fgu.cas.cz]

- 10. pubs.acs.org [pubs.acs.org]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. JCI - PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms [jci.org]

- 14. Fatty acid-mediated signaling as a target for developing type 1 diabetes therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adipose tissue regulates insulin sensitivity: role of adipogenesis, de novo lipogenesis and novel lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JCI - PAHSAs attenuate immune responses and promote β cell survival in autoimmune diabetic mice [jci.org]

- 18. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tissue-specific sex difference in the metabolism of fatty acid esters of hydroxy fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Adipose triglyceride lipase: the first transacylase for FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. TSRI, Salk scientists discover ‘outlier’ enzymes that could offer new targets to treat diabetes, inflammation - Salk Institute for Biological Studies [salk.edu]

An In-Depth Technical Guide to the Mechanism of Action of 9-SAHSA in Insulin Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-hydroxy-stearic acid (9-SAHSA) is an endogenous lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research has identified this compound as a potent signaling molecule with significant implications for metabolic health, particularly in the realm of insulin (B600854) signaling. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its role in enhancing insulin sensitivity. This document details the molecular pathways involved, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of the signaling cascades to support further research and drug development efforts in the context of type 2 diabetes and other metabolic disorders.

Introduction

Insulin resistance is a hallmark of type 2 diabetes and a contributing factor to a range of metabolic abnormalities. The discovery of endogenous molecules that can modulate insulin sensitivity offers promising avenues for therapeutic intervention. This compound, a specific isomer of palmitic acid hydroxy stearic acid (PAHSA), has garnered significant attention for its beneficial effects on glucose homeostasis.[1][2] Studies have shown that circulating levels of PAHSAs are lower in insulin-resistant humans and that their administration can improve glucose tolerance and insulin sensitivity in preclinical models.[1] The S-enantiomer of 9-PAHSA (S-9-PAHSA) has been suggested to be the more biologically active form. This guide will delve into the molecular mechanisms that underpin the insulin-sensitizing effects of this compound.

The Core Signaling Pathway: GPR120 Activation

The primary mechanism through which this compound is believed to exert its effects on insulin signaling is through the activation of G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[3] GPR120 is a receptor for long-chain fatty acids, including omega-3 fatty acids, and its activation is linked to anti-inflammatory and insulin-sensitizing effects.[4]

Upon binding of this compound to GPR120 on the surface of target cells, such as adipocytes, a conformational change in the receptor is induced, leading to the activation of intracellular signaling cascades.

Downstream Signaling: The PI3K/Akt Pathway

Activation of GPR120 by this compound initiates a downstream signaling cascade that converges on the Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B) pathway. This pathway is a cornerstone of canonical insulin signaling.

The Gαq/11 subunit, activated by GPR120, stimulates Phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). While the classical insulin receptor signaling involves the phosphorylation of Insulin Receptor Substrate (IRS) proteins, GPR120-mediated activation of the PI3K/Akt pathway may occur through alternative mechanisms, potentially involving protein kinase C (PKC) isoforms.

Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2.

Research indicates that S-9-PAHSA may partially restore the decreased levels of PI3K and the p-Akt/Akt ratio observed in diabetic conditions, suggesting a positive modulatory role on this pathway.[1]

The Terminal Effect: GLUT4 Translocation and Glucose Uptake

The ultimate downstream effect of the this compound-initiated signaling cascade is the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane of insulin-sensitive tissues like adipose tissue and skeletal muscle.

Activated Akt (p-Akt) phosphorylates a number of downstream targets, including AS160 (Akt substrate of 160 kDa) and TBC1D1. Phosphorylation of these Rab-GTPase activating proteins (GAPs) inhibits their activity, leading to an increase in the active, GTP-bound state of Rab proteins on GLUT4 storage vesicles (GSVs). This facilitates the trafficking, tethering, docking, and fusion of GSVs with the plasma membrane, thereby increasing the number of functional glucose transporters on the cell surface and enhancing glucose uptake from the bloodstream.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of this compound on key components of the insulin signaling pathway.

Table 1: Effect of S-9-PAHSA on PI3K/Akt Pathway Components in a Diabetic Cell Model

| Protein | Condition | Relative Expression/Activation | Reference |

| PI3K | Diabetic Environment | Downward trend | [1] |

| PI3K | Diabetic Environment + S-9-PAHSA | Slightly restored (upregulated trend) | [1] |

| p-Akt/Akt Ratio | Diabetic Environment | Downward trend | [1] |

| p-Akt/Akt Ratio | Diabetic Environment + S-9-PAHSA | Slightly restored (upregulated trend) | [1] |

Note: The referenced study describes the effect as a "slight restoration" or "upregulated trend" without providing specific fold-change values.

Table 2: In Vivo Effects of S-9-PAHSA on Metabolic Parameters in a High-Fat Diet (HFD) Mouse Model

| Parameter | Treatment Group | Result | Reference |

| Fasting Blood Glucose | HFD + S-9-PAHSA | Significantly decreased | [5] |

| Insulin Sensitivity | HFD + S-9-PAHSA | Increased | [5] |

| Serum LDL | HFD + S-9-PAHSA | Significantly decreased | [5] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Western Blot Analysis for Akt Phosphorylation

Objective: To quantify the relative levels of phosphorylated Akt (p-Akt) and total Akt to determine the activation state of the Akt signaling pathway in response to this compound treatment.

Cell Culture and Treatment:

-

Culture insulin-sensitive cells (e.g., 3T3-L1 adipocytes, SH-SY5Y neuroblastoma cells) in appropriate media and conditions until they reach the desired confluency or differentiation state.[1]

-

Induce a state of insulin resistance if required by the experimental design (e.g., by high glucose/high fatty acid treatment).[1]

-

Treat the cells with varying concentrations of this compound (or its enantiomers) for a specified duration. Include vehicle-treated and positive control (e.g., insulin) groups.

Protein Extraction and Quantification:

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

Immunoblotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for p-Akt (e.g., at Ser473 or Thr308) and total Akt.[6]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-Akt band intensity to the corresponding total Akt band intensity for each sample.

-

Express the results as a fold change relative to the control group.

GLUT4 Translocation Assay in 3T3-L1 Adipocytes

Objective: To visualize and quantify the movement of GLUT4 from intracellular compartments to the plasma membrane upon stimulation with this compound.

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

-

Induce differentiation into mature adipocytes using a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

Transfection (for fluorescently tagged GLUT4):

-

Transfect the differentiated adipocytes with a plasmid encoding a fluorescently tagged GLUT4 (e.g., GLUT4-eGFP).[7]

GLUT4 Translocation Assay:

-

Serum-starve the differentiated adipocytes to establish a basal state.

-

Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control and a positive control (insulin).

-

Fix the cells with paraformaldehyde.

-

For endogenous GLUT4 detection, perform immunofluorescence staining using an antibody that recognizes an extracellular epitope of GLUT4.

-

Visualize the localization of GLUT4 using fluorescence microscopy (e.g., confocal or total internal reflection fluorescence - TIRF microscopy).

Quantification:

-

Quantify the fluorescence intensity of GLUT4 at the plasma membrane versus the intracellular region for a large number of cells.

-

Calculate the ratio of membrane to intracellular fluorescence as a measure of GLUT4 translocation.

GPR120 Activation Assay (Calcium Flux)

Objective: To determine if this compound can activate GPR120, leading to an increase in intracellular calcium concentration.

Cell Line:

-

Use a cell line that stably expresses human GPR120 (e.g., HEK293 or CHO cells).[8]

Assay Protocol:

-

Plate the GPR120-expressing cells in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Establish a baseline fluorescence reading using a plate reader capable of kinetic fluorescence measurements.

-

Add this compound at various concentrations to the wells and immediately begin recording the fluorescence signal over time.

-

The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating GPR120 activation.

Data Analysis:

-

Calculate the peak fluorescence response for each concentration of this compound.

-

Plot the dose-response curve and determine the EC50 value.

Logical Workflow for Investigating this compound's Mechanism of Action

Conclusion and Future Directions

The available evidence strongly suggests that this compound enhances insulin sensitivity through a mechanism involving the activation of GPR120 and the subsequent stimulation of the PI3K/Akt signaling pathway, culminating in the translocation of GLUT4 to the plasma membrane. This positions this compound and other FAHFAs as promising candidates for the development of novel therapeutics for metabolic diseases.

Future research should focus on:

-

Quantitative Binding Studies: Determining the binding affinity of this compound and its enantiomers to GPR120.

-

Dose-Response Studies: Establishing clear dose-dependent effects of this compound on Akt phosphorylation and GLUT4 translocation.

-

In Vivo Efficacy: Conducting comprehensive in vivo studies to quantify the effects of this compound on insulin resistance using methods like the hyperinsulinemic-euglycemic clamp and measuring HOMA-IR in various preclinical models.

-

Receptor Dimerization and Biased Agonism: Investigating the potential for this compound to induce GPR120 dimerization or act as a biased agonist, which could fine-tune downstream signaling.

-

Clinical Relevance: Translating these preclinical findings into human studies to assess the therapeutic potential of this compound in patients with insulin resistance and type 2 diabetes.

By addressing these key areas, the scientific community can further elucidate the intricate role of this compound in metabolic regulation and pave the way for its potential clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 4. A Study of Insulin Resistance by HOMA-IR and its Cut-off Value to Identify Metabolic Syndrome in Urban Indian Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S‐9‐PAHSA's neuroprotective effect mediated by CAIII suppresses apoptosis and oxidative stress in a mouse model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous 9-SAHSA in Metabolic Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of bioactive lipids with emerging roles in metabolic regulation and inflammation. Among these, 9-stearic acid-hydroxy-stearic acid (9-SAHSA), also commonly referred to as 9-palmitic acid-hydroxy-stearic acid (9-PAHSA) in much of the literature, has garnered significant attention for its potential therapeutic effects in metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of endogenous this compound levels in these conditions, its signaling pathways, and detailed experimental protocols for its study.

Data Presentation: this compound Levels in Metabolic Disease

Quantitative data from various studies investigating the levels of this compound and related FAHFAs in human subjects with metabolic diseases are summarized below. It is important to note that absolute concentrations can vary between studies due to different analytical methodologies and patient cohorts.

| Table 1: Circulating FAHFA Levels in Type 2 Diabetes | ||

| Analyte | Condition | Relative Change/Concentration |

| 9-PAHSA | Type 2 Diabetes Mellitus (T2DM) | Significantly lower in serum compared to non-diabetic subjects.[1] |

| Total PAHSAs | Worsening glucose tolerance (NGT to IGT) | Decrease over time correlated with worsening glucose tolerance.[2][3] |

| 5-PAHSA & 9-PAHSA | Worsening glucose tolerance (NGT to IGT) | Initial low levels and a decrease over time predicted the development of IGT.[2][3] |

| Table 2: Circulating and Adipose Tissue FAHFA Levels in Obesity | ||

| Analyte | Condition | Relative Change/Concentration |

| Serum SAHSAs | Obesity | Decreased levels in obese individuals compared to non-obese controls.[4] |

| Adipose Tissue PAHSAs | Insulin (B600854) Resistance (often comorbid with obesity) | Reduced levels in subcutaneous adipose tissue.[2][5] |

| Serum PAHSAs | Insulin Resistance | Reduced levels that positively correlate with insulin sensitivity.[2][5] |

| Table 3: this compound in Non-Alcoholic Fatty Liver Disease (NAFLD) | ||

| Analyte | Condition | Effect/Observation |

| 9-PAHSA | In vitro steatotic hepatocytes | Prevents mitochondrial dysfunction and increases cell viability.[6] |

| 9-PAHSA | In vitro steatotic hepatocytes | Reduces intracellular lipid accumulation. |

Signaling Pathways of this compound

This compound exerts many of its metabolic and anti-inflammatory effects through the activation of G-protein coupled receptor 120 (GPR120). The binding of this compound to GPR120 initiates a cascade of intracellular events that influence glucose metabolism and inflammatory responses.

GPR120-Mediated Metabolic Signaling

Activation of GPR120 by this compound in adipocytes leads to enhanced glucose uptake. This is primarily mediated through a Gαq/11-dependent pathway, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose entry into the cell.

Caption: this compound-mediated metabolic signaling pathway via GPR120.

GPR120-Mediated Anti-Inflammatory Signaling

In inflammatory conditions, such as those present in metabolic diseases, lipopolysaccharide (LPS) can activate the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines. This compound, through GPR120, can counteract this inflammatory cascade. Upon activation by this compound, GPR120 recruits β-arrestin-2, which then interacts with and inhibits TAK1, a key upstream kinase in the NF-κB pathway. This inhibition prevents the subsequent phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and unable to initiate the transcription of inflammatory genes.

Caption: this compound's anti-inflammatory signaling via GPR120.

Experimental Protocols

Quantification of this compound in Biological Samples

Accurate quantification of this compound in plasma and adipose tissue is crucial for understanding its physiological and pathological roles. The standard method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Lipid Extraction from Plasma:

-

To 200 µL of plasma, add 1.3 mL of phosphate-buffered saline (PBS).

-

Spike the sample with a known amount of a deuterated internal standard (e.g., d4-9-PAHSA) for accurate quantification.

-

Add 1.5 mL of methanol, followed by 3 mL of chloroform (B151607).

-

Vortex the mixture and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase (chloroform layer).

-

Dry the organic phase under a stream of nitrogen.

2. Lipid Extraction from Adipose Tissue:

-

Homogenize approximately 150 mg of adipose tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform.

-

Spike the chloroform with a deuterated internal standard.

-

Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C.

-

Collect the lower organic phase and dry it under nitrogen.

3. LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent.

-

Perform chromatographic separation using a C18 reversed-phase column.

-

Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for specific and sensitive quantification of this compound and the internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mmpc.org [mmpc.org]

- 4. researchgate.net [researchgate.net]

- 5. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. avantiresearch.com [avantiresearch.com]

The Endogenous Lipid 9-SAHSA: A Technical Guide to its In Vivo Biosynthesis and Regulation

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating potent anti-diabetic and anti-inflammatory properties. Among these, 9-stearic acid ester of hydroxy-stearic acid (9-SAHSA) is a member of the SAHSA family, which has been identified in mammalian tissues. These lipids are characterized by an ester bond between a fatty acid and a hydroxy fatty acid. The position of this ester linkage along the hydroxy fatty acid chain is critical for their biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, in vivo regulation, and the signaling pathways it modulates. This document is intended to serve as a core resource, summarizing quantitative data, detailing experimental methodologies, and visualizing key biological pathways and workflows.

Biosynthesis and Hydrolysis of this compound

The complete biosynthetic pathway for this compound is not yet fully elucidated; however, it is understood to be a multi-step process involving the generation of a hydroxy fatty acid followed by an esterification event. Conversely, its degradation occurs via hydrolysis.

Putative Biosynthesis Pathway

The synthesis of this compound involves two primary steps: the hydroxylation of a fatty acid and the subsequent esterification.

-

Formation of 9-Hydroxystearic Acid (9-HSA): The precursor, 9-HSA, is formed from the hydroxylation of stearic acid. This reaction is likely catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases known to be involved in fatty acid metabolism.[1]

-

Esterification: 9-HSA is then esterified with a molecule of stearic acid (likely in the form of stearoyl-CoA) to form this compound. The specific acyltransferase responsible for this step has not yet been definitively identified, but diacylglycerol O-acyltransferases (DGATs) are candidate enzymes, given their role in esterifying fatty acids.[2][3][4][5][6] Adipose triglyceride lipase (B570770) (ATGL) has also been implicated in the synthesis of other FAHFA family members.[7]

Hydrolysis (Degradation)

This compound is hydrolyzed back into its constituent fatty acids, 9-HSA and stearic acid. This catabolic process is crucial for regulating the levels and signaling activity of this compound. Several enzymes have been identified as FAHFA hydrolases:

-

Carboxylesterases (CES/CEL): These enzymes are known to hydrolyze a wide range of esters and are implicated in the degradation of FAHFAs.[8][9][10][11][12][13][14]

-

Androgen-induced gene 1 (AIG1) and Androgen-dependent TFPI-regulating protein (ADTRP): These two transmembrane threonine hydrolases have been identified as endogenous hydrolases that control FAHFA levels in vivo in mice.[2][8][10][15][16][17][18][19][20] Tissues from mice lacking these enzymes show increased concentrations of FAHFAs, particularly 9-isomers.[10][19]

Regulation of this compound Levels in Vivo

The in vivo concentration of this compound is tightly regulated by the balance between its synthesis and degradation, which are in turn influenced by nutritional and hormonal signals.

-

Nutritional Status: The synthesis of FAHFAs is linked to de novo lipogenesis.[20] High-carbohydrate diets, which promote fatty acid synthesis, may lead to increased production of this compound precursors.

-

Hormonal Control: Insulin (B600854) is a key promoter of de novo lipogenesis and thus may upregulate the synthesis of this compound.[20] Conversely, hormones that inhibit lipogenesis, such as glucagon, may decrease its production.

-

Enzyme Expression and Activity: The expression levels of the biosynthetic and hydrolytic enzymes are critical control points. For instance, the tissue-specific expression of AIG1 and ADTRP dictates the local degradation rates of this compound.[15][16]

Quantitative Data

While extensive quantitative data for this compound is still emerging, studies on related FAHFAs provide valuable context.

Table 1: Tissue Concentrations of Related FAHFAs

Note: Specific absolute concentrations for this compound in various tissues are not yet widely published. The data below for related FAHFAs in healthy humans illustrates the typical range of these lipids.

| FAHFA Isomer | Tissue/Fluid | Concentration (nM) | Reference |

| 9-POHSA | Plasma | 1184.4 ± 526.1 | [3] |

| 9-OAHSA | Plasma | 374.0 ± 194.6 | [3] |

| 9-PAHSA | Plasma | Below Limit of Detection | [3] |

| 9-PAHSA | Subcutaneous Adipose Tissue | Most abundant PAHSA isomer | [3] |

Table 2: Efficacy of GPR120 Agonists

Note: A specific EC50 value for this compound is not currently available. The IC50 for the closely related 9-PAHSA is provided for comparison.

| Agonist | Agonist Type | Target Receptor(s) | Reported EC50/IC50 for GPR120 | Cell Line | Assay Type | Reference |

| 9(R)-PAHSA | Endogenous Lipid | GPR120, GPR40 | ~19 µM (IC50) | Not Specified | Not Specified | [21][22] |

| TUG-891 | Synthetic | Selective GPR120 | ~43.7 nM | hGPR120 transfected CHO cells | Calcium Flux Assay | [21][22][23][24] |

| DHA | Endogenous (Omega-3 FA) | GPR120 | 1 - 10 µM | Not Specified | SRE-luc Reporter Assay | [21][22] |

| EPA | Endogenous (Omega-3 FA) | GPR120 | 1 - 10 µM | Not Specified | SRE-luc Reporter Assay | [21][22] |

Table 3: Putative Kinetic Parameters of Involved Enzymes

Note: Specific kinetic parameters for this compound with its biosynthetic and hydrolytic enzymes have not been reported. The data below is for related enzymes and substrates to provide a general reference.

| Enzyme | Substrate | Km | kcat | Reference |

| Human Pancreatic Carboxylesterase | p-nitrophenyl acetate (B1210297) | 0.20 mM (dissociation constant for activator) | - | [9] |

| Euonymus alatus Diacylglycerol Acetyltransferase (EaDAcT) | Acetyl-CoA | - | - | [4] |

| Carboxylesterase (AcEst1) Mutant DR3 | (R)-ethyl 3-cyclohexene-1-carboxylate | - | 60.6 s⁻¹ | [12] |

Signaling Pathways of this compound

While direct signaling studies on this compound are limited, its biological effects are presumed to be mediated through pathways similar to other long-chain FAHFAs, primarily via the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[25][26]

GPR120-Mediated Signaling

Activation of GPR120 by a FAHFA ligand initiates two main downstream signaling cascades that result in insulin sensitization and anti-inflammatory effects.

-

Gαq/11-Mediated Pathway (Insulin Sensitization): Ligand binding to GPR120 in adipocytes leads to the activation of the Gαq/11 subunit. This stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and activation of the PI3K-Akt pathway. This cascade promotes the translocation of GLUT4 transporters to the plasma membrane, thereby increasing glucose uptake.[17][25][26]

-

β-Arrestin 2-Mediated Pathway (Anti-inflammation): In immune cells like macrophages, ligand-activated GPR120 recruits β-arrestin 2. The GPR120/β-arrestin 2 complex then internalizes and interacts with TAB1, preventing it from binding to TAK1. This interaction inhibits the downstream activation of pro-inflammatory signaling pathways, including NF-κB and JNK, thus reducing the production of inflammatory cytokines like TNF-α.[7][16][17][21][25]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for FAHFA analysis in biological tissues.[15][26][27][28][29]

Objective: To extract, enrich, and quantify this compound from tissue or plasma samples.

Materials:

-

Tissue sample (50-100 mg) or plasma (100 µL)

-

Internal standard (e.g., d4-9-PAHSA)

-

Chloroform (B151607), Methanol, Citric acid buffer

-

Solid-Phase Extraction (SPE) silica (B1680970) columns (500 mg)

-

Hexane, Ethyl acetate

-

LC-MS/MS system with a C18 column

Protocol:

-

Homogenization and Lipid Extraction:

-

Homogenize the tissue sample on ice in a mixture of chloroform, methanol, and citric acid buffer.

-

Add an internal standard to the mixture for quantification.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) for FAHFA Enrichment:

-

Condition the silica SPE column with hexane.

-

Reconstitute the dried lipid extract in a small volume of chloroform and load it onto the column.

-

Wash the column with 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids.

-

Elute the FAHFA fraction with ethyl acetate.

-

Dry the FAHFA fraction under nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried FAHFA fraction in the mobile phase.

-

Inject the sample onto a C18 column.

-

Use a gradient of mobile phases (e.g., water and acetonitrile (B52724) with ammonium (B1175870) acetate) to separate the FAHFA isomers.

-

Perform detection using an MS/MS system in negative ion mode with Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

-

Quantify this compound by comparing its peak area to that of the internal standard against a standard curve.

-

In Vitro Glucose Uptake Assay in Adipocytes

This protocol measures the effect of this compound on insulin-stimulated glucose uptake in 3T3-L1 adipocytes using a fluorescent glucose analog.[23][30][31][32][33][34]

Objective: To determine if this compound enhances glucose uptake in adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes in a 96-well plate

-

This compound

-

Insulin

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-NBDG (fluorescent glucose analog)

-

Fluorescence plate reader

Protocol:

-

Cell Preparation:

-

Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Serum-starve the mature adipocytes for 2-4 hours in serum-free medium.

-

-

Treatment:

-

Wash cells with KRH buffer.

-

Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate cells with a submaximal concentration of insulin (e.g., 1 nM) or vehicle for 30 minutes.

-

-

Glucose Uptake Measurement:

-

Add 2-NBDG to each well and incubate for 30-60 minutes.

-

Stop the uptake by washing the cells with ice-cold KRH buffer.

-

Lyse the cells.

-

Measure the fluorescence of the cell lysate using a plate reader (Excitation/Emission ~485/535 nm).

-

-

Data Analysis:

-

Normalize fluorescence readings to protein concentration.

-

Compare the glucose uptake in this compound-treated cells to vehicle-treated controls.

-

Macrophage Anti-Inflammatory Assay

This protocol assesses the ability of this compound to suppress the production of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[11][35][36][37][38][39]

Objective: To evaluate the anti-inflammatory effects of this compound.

Materials:

-

RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium

-

ELISA kit for TNF-α

Protocol:

-

Cell Seeding:

-

Seed macrophages in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the TNF-α concentration in the supernatant of this compound-treated cells to that of cells treated with LPS alone.

-

Conclusion and Future Directions

This compound is an endogenous lipid with promising therapeutic potential, likely acting through GPR120 to exert beneficial metabolic and anti-inflammatory effects. While its precise biosynthesis and regulation are still under investigation, the framework provided by research on the broader FAHFA class offers significant insights.

Future research should focus on:

-

Definitive identification of the acyltransferases responsible for this compound biosynthesis to uncover novel therapeutic targets.

-

Comprehensive quantitative analysis of this compound levels in various human tissues in both healthy and diseased states to establish its role as a biomarker.

-

Detailed characterization of the kinetic parameters of the enzymes involved in its synthesis and degradation to better understand its metabolic flux.

-

Elucidation of the specific signaling outcomes of this compound, including its potency (EC50) at GPR120 and potential off-target effects.

A deeper understanding of the biology of this compound will be crucial for the development of novel therapeutics targeting metabolic and inflammatory diseases.

References

- 1. EP1002546B1 - Use of esters of 12-hydroxystearic acid as solubilizers - Google Patents [patents.google.com]

- 2. Functions and substrate selectivity of diacylglycerol acyltransferases from Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Defining the extreme substrate specificity of Euonymus alatus diacylglycerol acetyltransferase, an unusual membrane-bound O-acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic properties of human pancreatic carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced stereodivergent evolution of carboxylesterase for efficient kinetic resolution of near-symmetric esters through machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]

- 16. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]

- 18. gsartor.org [gsartor.org]

- 19. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PXD017539 - AIG1 and ADTRP are endogenous FAHFA hydrolases - OmicsDI [omicsdi.org]

- 21. mdpi.com [mdpi.com]

- 22. benchchem.com [benchchem.com]

- 23. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Semantic Scholar [semanticscholar.org]

- 27. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. scispace.com [scispace.com]

- 30. Saturated fatty acids inhibit unsaturated fatty acid induced glucose uptake involving GLUT10 and aerobic glycolysis in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. PFKFB3-dependent glucose metabolism regulates 3T3-L1 adipocyte development - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]

- 35. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

- 37. Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Suppression of LPS-induced TNF-alpha production in macrophages by cAMP is mediated by PKA-AKAP95-p105 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Lipid 9-SAHSA: A Technical Guide to its Interaction with GPR120

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Stearoyl-hydroxy stearic acid (9-SAHSA) is an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) that has emerged as a significant signaling molecule. It belongs to a class of lipids with potent anti-diabetic and anti-inflammatory properties. A key mechanism for these effects is its interaction with the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). This technical guide provides an in-depth overview of the this compound and GPR120 interaction, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Data: Ligand Potency

| Ligand | Agonist Type | Target Receptor(s) | Reported IC50 for GPR120 | Cell Line | Assay Type |

| 9-PAHSA | Endogenous Lipid | GPR120, GPR40 | ~19 µM[1] | Not Specified | Not Specified |

| TUG-891 | Synthetic | Selective GPR120 | ~43.7 nM | hGPR120 transfected CHO cells | Calcium Flux Assay |

| GW9508 | Synthetic | GPR40, GPR120 | ~2.2 - 3.4 µM | HEK-293 cells expressing GPR120 | Calcium Mobilization |

| DHA | Endogenous (Omega-3 FA) | GPR120 | 1 - 10 µM | Not Specified | SRE-luc Reporter Assay |

| EPA | Endogenous (Omega-3 FA) | GPR120 | 1 - 10 µM | Not Specified | SRE-luc Reporter Assay |

GPR120 Signaling Pathways

Activation of GPR120 by this compound initiates two primary signaling cascades: the Gαq/11 pathway and the β-arrestin pathway. These pathways lead to diverse cellular responses, including anti-inflammatory effects and improved insulin (B600854) sensitivity.

Gαq/11 Signaling Pathway

Upon agonist binding, GPR120 couples to the Gαq/11 G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is primarily associated with metabolic effects, such as enhanced glucose uptake[2].

β-Arrestin Signaling Pathway

The β-arrestin pathway is predominantly linked to the anti-inflammatory effects of GPR120 activation. Following agonist binding and receptor phosphorylation, β-arrestin 2 is recruited to the receptor. This complex is internalized and interacts with TAB1, which inhibits the activation of TAK1. Consequently, downstream inflammatory signaling cascades involving NF-κB and JNK are suppressed[2].

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with GPR120.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR120 activation, a hallmark of Gαq/11 signaling.

Materials:

-

HEK293 cells stably expressing human GPR120

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

-

Fluo-4 AM calcium indicator dye

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with automated injection

Procedure:

-

Cell Culture: Culture GPR120-expressing HEK293 cells in T75 flasks until 80-90% confluent.

-

Cell Plating: Seed cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer. Remove culture medium from the wells and add 100 µL of loading buffer. Incubate for 1 hour at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Measurement: Place the plate in the fluorescence plate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm. Record a stable baseline fluorescence for 10-20 seconds.

-

Agonist Addition: Automatically inject the this compound dilutions into the wells while continuously recording the fluorescence signal for at least 60-90 seconds.

-

Data Analysis: The change in fluorescence is calculated as the ratio of the peak fluorescence to the baseline fluorescence (F/F0). Plot the F/F0 values against the logarithm of the this compound concentration to determine the EC50.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR120, a key event in the anti-inflammatory signaling pathway. A common method is the PathHunter® assay.

Materials:

-

CHO-K1 cells co-expressing GPR120-ProLink™ and β-arrestin-Enzyme Acceptor (DiscoverX)

-

Opti-MEM I Reduced Serum Medium

-

This compound stock solution (in DMSO)

-

PathHunter® detection reagents

-

384-well white-walled, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Plating: Plate the PathHunter® cells in a 384-well plate at a density of 5,000 cells/well in 20 µL of plating medium.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 5 µL of the diluted compound to the wells.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Detection: Prepare the PathHunter® detection reagent according to the manufacturer's protocol. Add 12 µL of the detection reagent to each well.

-

Incubation: Incubate the plate for 60 minutes at room temperature in the dark.

-

Measurement: Read the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the relative light units (RLU) against the logarithm of the this compound concentration to determine the EC50.

ERK Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector of both Gαq/11 and β-arrestin signaling, providing an integrated measure of GPR120 activation.

Materials:

-

GPR120-expressing cells (e.g., HEK293 or RAW 264.7 macrophages)

-

Serum-free medium

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Treat cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot: a. Normalize protein amounts, mix with Laemmli buffer, and boil. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour. d. Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour. f. Detect the signal using ECL reagent and an imaging system.

-

Stripping and Re-probing: a. Strip the membrane to remove the phospho-ERK antibodies. b. Re-probe the membrane with anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK to total-ERK for each treatment condition.

Conclusion

This compound is a promising endogenous lipid that exerts beneficial metabolic and anti-inflammatory effects through the activation of GPR120. Understanding the nuances of its interaction with this receptor, including the specific signaling pathways and the quantitative aspects of its potency, is crucial for the development of novel therapeutics targeting metabolic diseases. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the pharmacology of this compound and other GPR120 agonists.

References

The Lipokine 9-SAHSA: A Key Regulator of Adipose Tissue Physiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

This technical guide provides a comprehensive overview of the physiological role of 9-hydroxy-stearic acid stearic acid (9-SAHSA), a recently identified lipokine, in adipose tissue. Discovered as an endogenous lipid mediator, this compound has emerged as a critical regulator of adipocyte function, influencing insulin (B600854) sensitivity, inflammation, and energy expenditure through the browning of white adipose tissue. This document details the molecular mechanisms of this compound action, primarily through the activation of G-protein coupled receptor 120 (GPR120). We present a compilation of quantitative data from various studies, structured for clarity and comparative analysis. Furthermore, this guide provides detailed experimental protocols for key assays relevant to the study of this compound, intended to facilitate reproducible research in this promising area of metabolic disease therapeutics. The signaling pathways and experimental workflows are visually represented through detailed diagrams to enhance understanding.

Introduction

Adipose tissue is no longer considered a passive energy storage depot but a dynamic endocrine organ that secretes a variety of bioactive molecules, termed adipokines, which play crucial roles in regulating systemic metabolism. A novel class of these lipid hormones, known as fatty acid esters of hydroxy fatty acids (FAHFAs), has garnered significant attention for their beneficial metabolic effects. Among these, 9-stearoyl-9-hydroxy-stearic acid (this compound) has been identified as a potent lipokine with significant physiological effects on adipose tissue.

This guide will delve into the multifaceted role of this compound in adipose tissue, focusing on its mechanism of action, its impact on key metabolic processes, and the experimental methodologies used to elucidate its function. This information is critical for researchers and professionals in drug development seeking to harness the therapeutic potential of this compound for metabolic disorders such as obesity and type 2 diabetes.

Mechanism of Action: The GPR120 Signaling Nexus

The primary molecular target of this compound in adipose tissue is the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][2][3][4] GPR120 is highly expressed in mature adipocytes and macrophages.[3] The binding of this compound to GPR120 initiates a cascade of intracellular signaling events that mediate its diverse physiological effects.

Gαq/11-Mediated Pathway and Insulin Sensitization

In adipocytes, this compound-activated GPR120 primarily couples to the Gαq/11 subunit.[1][3][4] This interaction leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately enhances insulin-stimulated glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[3]

Figure 1: this compound-GPR120 signaling pathway for insulin sensitization.

β-Arrestin 2-Mediated Anti-Inflammatory Pathway

In addition to G-protein coupling, GPR120 can also signal through a β-arrestin-dependent pathway, which is crucial for its anti-inflammatory effects.[1][3] Upon ligand binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex can then interact with transforming growth factor-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1), thereby preventing the activation of the pro-inflammatory TAK1 kinase.[3] This inhibition of the TAK1 pathway leads to the suppression of downstream inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[1][3]

Figure 2: this compound-GPR120 anti-inflammatory signaling pathway.

Physiological Effects of this compound in Adipose Tissue

The activation of GPR120 by this compound translates into several beneficial physiological effects within adipose tissue, contributing to improved systemic metabolic health.

Promotion of Adipocyte Browning